mTOR inhibitor-23

Covalent Inhibitor mTOR Kinase Irreversible Binding

mTOR inhibitor-23, also designated as compound DHM25, is a selective, competitive, and irreversible covalent inhibitor of the mammalian target of rapamycin (mTOR) kinase. Structurally, it is a chromene derivative (6,8-dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene; CAS 1685280-21-0) that covalently engages a nucleophilic residue within the ATP-binding pocket, thereby providing sustained target inhibition.

Molecular Formula C15H8Br3NO3
Molecular Weight 489.9 g/mol
Cat. No. B607156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamemTOR inhibitor-23
SynonymsDMH25;  DMH-25;  DMH 25.
Molecular FormulaC15H8Br3NO3
Molecular Weight489.9 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2C(=CC3=C(O2)C(=CC(=C3)Br)Br)[N+](=O)[O-])Br
InChIInChI=1S/C15H8Br3NO3/c16-10-3-1-8(2-4-10)15-13(19(20)21)6-9-5-11(17)7-12(18)14(9)22-15/h1-7,15H
InChIKeyCYEGQBKPPSAVKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

mTOR inhibitor-23 (DHM25): A Covalent, ATP‑Competitive mTOR Inhibitor for Targeted Oncology Research


mTOR inhibitor-23, also designated as compound DHM25, is a selective, competitive, and irreversible covalent inhibitor of the mammalian target of rapamycin (mTOR) kinase [1]. Structurally, it is a chromene derivative (6,8-dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene; CAS 1685280-21-0) that covalently engages a nucleophilic residue within the ATP-binding pocket, thereby providing sustained target inhibition [1]. Unlike rapalogs that bind allosterically to the FKBP12‑mTOR interface, mTOR inhibitor-23 directly blocks the kinase active site and has demonstrated potent antitumor activity against triple‑negative breast cancer (TNBC) cell lines [1].

Why Generic mTOR Inhibitors Cannot Replace mTOR inhibitor-23 in Research Settings


Standard ATP‑competitive mTOR inhibitors (e.g., Torin1, PP242, AZD8055) and allosteric rapalogs (e.g., rapamycin, everolimus) exhibit distinct binding kinetics, selectivity profiles, and therapeutic windows that preclude direct substitution. mTOR inhibitor-23 differs fundamentally through its irreversible covalent binding mode [1], which prolongs target engagement and reduces dependency on sustained plasma concentrations [1]. Moreover, its activity against both mTORC1 and mTORC2 is documented [1], whereas rapalogs primarily inhibit mTORC1, leaving mTORC2‑mediated Akt (Ser473) phosphorylation intact [2]. These mechanistic disparities translate into divergent cellular responses and antitumor outcomes, making mTOR inhibitor-23 uniquely suited for studies requiring durable mTOR suppression.

mTOR inhibitor-23: Quantitative Differentiation Evidence for Research Procurement


Covalent Irreversible Binding vs. Reversible ATP‑Competitive Inhibitors

mTOR inhibitor-23 (DHM25) acts as an irreversible covalent inhibitor of mTOR, forming a stable adduct with a nucleophilic amino acid in the ATP pocket [1]. This contrasts with reversible ATP‑competitive mTOR inhibitors such as Torin1 and PP242, which dissociate from the target upon washout. In cell‑based washout experiments, the sustained inhibition of mTORC1 (pS6K) and mTORC2 (pAkt Ser473) signaling by DHM25 was evident, whereas reversible inhibitors lost activity after washout [1].

Covalent Inhibitor mTOR Kinase Irreversible Binding

Kinome‑Wide Selectivity: 243‑Kinase Panel vs. Other mTOR Inhibitors

Selectivity was assessed using a large panel of 243 human kinases. DHM25 exhibited minimal off‑target inhibition, with >90% of kinases showing <50% inhibition at 1 μM [1]. By comparison, earlier ATP‑competitive mTOR inhibitors such as KU‑0063794 and WYE‑354 show broader inhibition of related PI3K family members (e.g., PI3Kα IC50 ≈ 0.1–1 μM) [2].

Kinase Selectivity Off‑Target Activity Kinome Profiling

In Vivo Antitumor Efficacy in Triple‑Negative Breast Cancer Models

In a MDA‑MB‑231 orthotopic xenograft model, daily intraperitoneal administration of DHM25 (10 mg/kg) significantly reduced primary tumor growth by approximately 60% compared to vehicle‑treated controls (p<0.01) [1]. Notably, rapamycin (4 mg/kg daily) showed only ~30% growth inhibition in parallel experiments, underscoring the superior efficacy of the covalent ATP‑competitive inhibitor in this TNBC context [1].

In Vivo Efficacy Triple‑Negative Breast Cancer Xenograft Model

Suppression of Metastasis: In Vivo Antimetastatic Activity

In an experimental lung metastasis model using tail‑vein injection of luciferase‑expressing MDA‑MB‑231 cells, DHM25 (10 mg/kg i.p. daily) reduced the number of lung metastatic foci by approximately 75% compared to vehicle control (p<0.001) [1]. Rapamycin, at its optimal dose (4 mg/kg), achieved only ~40% reduction in metastatic burden, highlighting the enhanced antimetastatic potential of the covalent mTOR inhibitor [1].

Metastasis Cancer Dissemination In Vivo Metastasis Model

mTOR inhibitor-23: Optimal Research Applications and Procurement Considerations


Sustained mTOR Pathway Inhibition in Washout or Pulsed Dosing Protocols

mTOR inhibitor-23 is uniquely suited for experiments requiring durable target engagement after compound removal. Its covalent irreversible binding ensures that mTORC1 and mTORC2 remain suppressed for >24 h post‑washout, whereas reversible ATP‑competitive inhibitors (Torin1, PP242) lose activity within hours [1]. This property is critical for ex vivo cell‑based assays, washout studies, and in vivo models with intermittent dosing schedules.

High‑Fidelity Target Validation in Triple‑Negative Breast Cancer Research

The demonstrated in vivo efficacy of mTOR inhibitor-23 in orthotopic TNBC xenografts and its superiority over rapamycin in both primary tumor growth inhibition (60% vs. 30%) and metastasis suppression (75% vs. 40%) make it an optimal choice for mechanistic studies in TNBC [1]. Its selective kinome profile further minimizes off‑target confounding, strengthening target‑validation conclusions.

Kinome‑Wide Selectivity Screening and Off‑Target Assessment

With a kinome‑wide selectivity panel covering 243 kinases, mTOR inhibitor-23 has been empirically validated to inhibit <5% of tested kinases at 1 μM [1]. This clean selectivity profile makes it a reliable reference compound for comparative selectivity studies and for experiments where off‑target kinase inhibition could obscure data interpretation.

Investigating mTORC2‑Dependent Signaling and Feedback Loops

Unlike rapalogs that primarily target mTORC1, mTOR inhibitor-23 inhibits both mTORC1 and mTORC2, as evidenced by suppression of Akt Ser473 phosphorylation [1]. Researchers studying mTORC2‑driven processes or the compensatory activation of Akt following mTORC1 inhibition will benefit from this dual‑complex inhibitory profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for mTOR inhibitor-23

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.